molecular formula C16H16N4O3S B12453684 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide

Cat. No.: B12453684
M. Wt: 344.4 g/mol
InChI Key: BCHFECVOBYWVOO-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide is a compound that appears as a white to light yellow crystalline powder. It is stable under normal conditions but may decompose when exposed to light, heat, or oxidizing agents .

Preparation Methods

The synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide involves organic synthesis techniques, including sulfonyl hydrazine coupling reactions. The specific synthetic routes and reaction conditions can be optimized based on research needs . Industrial production methods may involve large-scale organic synthesis with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may react with oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16N4O3S/c21-16(12-5-3-8-17-11-12)19-10-4-9-18-15-13-6-1-2-7-14(13)24(22,23)20-15/h1-3,5-8,11H,4,9-10H2,(H,18,20)(H,19,21)

InChI Key

BCHFECVOBYWVOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCNC(=O)C3=CN=CC=C3)NS2(=O)=O

Origin of Product

United States

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